molecular formula C23H26N2O5 B557485 Fmoc-Leu-Gly-OH CAS No. 82007-05-4

Fmoc-Leu-Gly-OH

Katalognummer: B557485
CAS-Nummer: 82007-05-4
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: OQDQZWFFGFLZNI-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Leu-Gly-OH typically involves the reaction of glycine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide . The general reaction scheme is as follows:

  • Dissolve glycine in an organic solvent.
  • Add triethylamine to the solution to act as a base.
  • Slowly add fluorenylmethoxycarbonyl chloride to the mixture while stirring.
  • Allow the reaction to proceed at room temperature or slightly elevated temperatures.
  • Purify the product by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes and ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-Leu-Gly-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which is a common step in peptide synthesis.

    Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Fmoc-Leu-Gly-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Fmoc-Leu-Gly-OH is unique due to the presence of the leucine residue, which imparts specific hydrophobic properties to the compound. This can influence the folding and stability of the resulting peptides, making it particularly useful in the synthesis of peptides with specific structural requirements .

Biologische Aktivität

Fmoc-Leu-Gly-OH is a protected dipeptide consisting of leucine (Leu) and glycine (Gly) with a fluorenylmethyloxycarbonyl (Fmoc) group, commonly used in peptide synthesis. This compound has garnered interest due to its potential biological activities, including its role in drug development and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Fmoc Group : A protective group that facilitates peptide synthesis by preventing premature reactions.
  • Leucine (Leu) : An essential amino acid known for its role in protein synthesis and muscle metabolism.
  • Glycine (Gly) : The simplest amino acid, contributing flexibility to peptide chains.

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). The process includes the following steps:

  • Loading : Fmoc-Gly-OH is attached to a solid support resin.
  • Fmoc Deprotection : The Fmoc group is removed using a base (e.g., piperidine).
  • Coupling : Fmoc-Leu-OH is coupled to the deprotected glycine residue.
  • Cleavage : The final product is cleaved from the resin, often using trifluoroacetic acid (TFA).

Anticancer Potential

Recent studies have explored the anticancer properties of various peptide derivatives, including those containing Leu and Gly residues. For instance, modifications to similar dipeptides have shown varying degrees of cytotoxicity against cancer cell lines such as MCF-7. The structural integrity and flexibility provided by Gly are crucial for maintaining biological activity .

The biological activity of peptides like this compound may be attributed to their ability to interact with specific cellular targets, such as receptors or enzymes involved in metabolic pathways. For example, peptides that mimic natural hormones can influence insulin secretion and glucose metabolism, as seen with glucagon-like peptides .

Case Studies

  • Peptide-Drug Conjugates : Research indicates that conjugating this compound with cytotoxic drugs enhances the therapeutic index against cancer cells. These conjugates leverage the targeting capabilities of peptides to deliver drugs selectively to tumor sites .
  • GLP-1 Analogs : Studies on glucagon-like peptide-1 (GLP-1) analogs demonstrate that modifications including Leu residues can enhance receptor binding affinity and biological activity, leading to improved insulin secretion in diabetic models .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Demonstrated that structural modifications in similar peptides can significantly alter bioactivity against cancer cells.
Highlighted the role of GLP-1 receptor agonists in increasing insulin secretion and pancreatic mass through specific amino acid modifications.
Showed that peptide-drug conjugates containing Leu residues exhibit enhanced targeting and cytotoxic effects on cancer cells.

Eigenschaften

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-14(2)11-20(22(28)24-12-21(26)27)25-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDQZWFFGFLZNI-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426526
Record name Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82007-05-4
Record name Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does the structure of Fmoc-Leu-Gly-OH enable it to form hydrogel membranes?

A1: this compound is a dipeptide amphiphile, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. The Fmoc group provides hydrophobicity, while the Leu-Gly peptide bond and terminal carboxyl group offer hydrophilic character. This amphiphilic nature drives the self-assembly of this compound molecules in an aqueous environment. They arrange themselves to minimize contact between hydrophobic regions and water, leading to the formation of fibers. These fibers further entangle, creating a dense "mat" structure observed in the hydrogel membranes [].

Q2: What controls the thickness of the hydrogel membranes formed by this compound?

A2: The research demonstrates that the thickness of the hydrogel films and membranes can be finely tuned from tens of nanometers to millimeters []. While the specific factors controlling thickness aren't detailed in this paper, factors like concentration of this compound, temperature, pH, and the presence of other ions in the solution can all influence the self-assembly process and, consequently, the final membrane thickness.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.